molecular formula C22H19FN2O4 B3652246 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide

Cat. No.: B3652246
M. Wt: 394.4 g/mol
InChI Key: VASNQZRJZRSEAQ-UHFFFAOYSA-N
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Description

“N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in pharmaceuticals and biologically active compounds . The presence of the fluorobenzamide group may suggest potential biological activity, as fluorine is often used in drug design to modify the properties of the compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through amide coupling reactions . This typically involves activating a carboxylic acid (or a derivative) and reacting it with an amine to form the amide bond .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups, including the aromatic rings of the benzamide and fluorobenzamide groups, the amide linkage, and the methoxy groups .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the amide group could participate in hydrolysis or reduction reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings could impact its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Benzamides and fluorobenzenes are common moieties in pharmaceuticals, suggesting potential interactions with biological macromolecules .

Future Directions

The potential biological activity of this compound could be an interesting area for future research. Further studies could explore its synthesis, properties, and potential applications in medicinal chemistry .

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4/c1-28-19-13-18(25-22(27)15-9-6-10-16(23)11-15)20(29-2)12-17(19)24-21(26)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASNQZRJZRSEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide
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N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide
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N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide

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